molecular formula C18H23N5O4 B11203171 ethyl 4-({[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

ethyl 4-({[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B11203171
M. Wt: 373.4 g/mol
InChI Key: LQIMRXIZFYDVCD-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate: . Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One of the key synthetic routes is the coupling of a piperidine derivative with a triazole moiety. The specific synthetic pathway may vary, but it typically includes the following steps:

    Triazole Formation: The triazole ring is formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Carbonylation: The carbonyl group is introduced using appropriate reagents.

    Esterification: Ethyl esterification of the carboxylic acid group completes the compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions under suitable conditions.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: Substitution reactions can occur at various positions.

    Common Reagents: Reagents like reducing agents, oxidants, and nucleophiles play a role in these reactions.

Major Products:: The major products depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Neuroprotection::

    In Vitro Studies: The compound has shown promising neuroprotective effects in human neuronal cells.

    Anti-Inflammatory Activity: It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.

Mechanism of Action

The compound likely exerts its effects through:

    Inhibition of ER Stress: Reduced expression of the endoplasmic reticulum (ER) chaperone, BIP.

    Apoptosis Modulation: Decreased cleaved caspase-3 levels.

    NF-kB Pathway Inhibition: Interaction with active residues of ATF4 and NF-kB proteins.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related piperidine derivatives and triazole-based compounds.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[[1-(4-methoxyphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H23N5O4/c1-3-27-18(25)22-10-8-13(9-11-22)19-17(24)16-12-23(21-20-16)14-4-6-15(26-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,24)

InChI Key

LQIMRXIZFYDVCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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